molecular formula C10H14O4 B125640 3,4,5-Trimethoxybenzyl alcohol CAS No. 3840-31-1

3,4,5-Trimethoxybenzyl alcohol

Cat. No.: B125640
CAS No.: 3840-31-1
M. Wt: 198.22 g/mol
InChI Key: QPHLRCUCFDXGLY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl alcohol is an organic compound with the molecular formula C10H14O4. It is a derivative of benzyl alcohol, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its clear to light brown viscous liquid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (NaBH4) in an ethanol solution. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 3,4,5-Trimethoxybenzaldehyde

    Reduction: 3,4,5-Trimethoxybenzylamine

    Substitution: 3,4,5-Trimethoxybenzyl chloride

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzyl alcohol
  • 2,4,5-Trimethoxybenzyl alcohol
  • 3,5-Dimethoxybenzyl bromide

Comparison: 3,4,5-Trimethoxybenzyl alcohol is unique due to the presence of three methoxy groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to 3,4-dimethoxybenzyl alcohol, the additional methoxy group in this compound enhances its solubility in organic solvents and alters its reactivity in substitution and oxidation reactions . Similarly, 2,4,5-trimethoxybenzyl alcohol, while structurally similar, has different steric and electronic properties due to the positioning of the methoxy groups .

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanol
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InChI

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPHLRCUCFDXGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O4
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DSSTOX Substance ID

DTXSID20191742
Record name 3,4,5-Trimethoxybenzylic alcohol
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name 3,4,5-Trimethoxybenzyl alcohol
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CAS No.

3840-31-1
Record name 3,4,5-Trimethoxybenzyl alcohol
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Record name 3,4,5-TRIMETHOXYBENZYLIC ALCOHOL
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Synthesis routes and methods I

Procedure details

To a 500 ml round-bottom flask under nitrogen were added 15.32 g (0.41 mol) of sodium borohydride and 100 ml of dry tetrahydrofuran. The mixture was stirred for 10 min., then 20 g (0.108 mol) of 3,4,5-trimethoxybenzaldehyde dissolved in 100 ml of tetrahydrofuran was added dropwise to the solution described above. After stirring at room temperature for 16 hr, the solution was cooled to 0° C., 5 ml of distilled water was added dropwise, and the ice-bath was removed. The mixture was stirred overnight. Tetrahydrofuran was concentrated. The mixture was then diluted with 200 ml of water, and extracted twice with 200 ml of diethyl ether. The extract was dried over magnesium sulfate, concentrated after filtration, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl alcohol (20.2 g, 100% yield) was obtained as a colorless oil, which can be used without further purification.
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 2
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 3
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 4
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 5
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,4,5-Trimethoxybenzyl alcohol

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